molecular formula C17H12N4O2S2 B2427029 N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-34-0

N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2427029
CAS No.: 681167-34-0
M. Wt: 368.43
InChI Key: QUDGIZVUZYYZNI-UHFFFAOYSA-N
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Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a synthetically designed, small molecule building block based on the 2,6-disubstituted benzothiazole pharmacophore, a scaffold recognized for its significant potential in anticancer and antimicrobial research . The compound's core structure, featuring acetamido and carboxamide substitutions, is identified in medicinal chemistry as a privileged scaffold for developing potent therapeutic agents . Specifically, the 2-acetamido, 6-carboxamide substitution pattern on the benzothiazole nucleus has been reported in scientific literature as a key pharmacophore for inhibitors targeting the oncogenic BRAF V600E kinase, a prominent driver in melanoma and colorectal cancers . Research indicates that such disubstituted benzothiazoles can disrupt the MAPK signaling pathway, leading to the suppression of uncontrolled cellular proliferation and induction of apoptosis in malignant cell lines . Furthermore, structurally related benzothiazole derivatives demonstrate considerable, broad-spectrum antimicrobial efficacy against Gram-positive and Gram-negative bacteria, positioning this compound as a versatile candidate for dual research streams in oncology and infectious disease . This reagent is provided For Research Use Only. It is strictly intended for use in laboratory research and is not approved for human, veterinary, or diagnostic use. Handle with care in a controlled environment, adhering to all applicable safety guidelines.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S2/c1-9(22)19-11-3-5-13-15(7-11)25-17(20-13)21-16(23)10-2-4-12-14(6-10)24-8-18-12/h2-8H,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDGIZVUZYYZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the acylation of 6-amino-1,3-benzothiazole with acetic anhydride to form 6-acetamido-1,3-benzothiazole. This intermediate is then reacted with 2-aminobenzothiazole-6-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamido (-NHCOCH₃) and carboxamide (-CONH-) groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Outcome
Acidic hydrolysisHCl (6N), reflux, 4–6 hours Acetamido group converts to amine (-NH₂); carboxamide hydrolyzes to carboxylic acid
Basic hydrolysisNaOH (10%), ethanol, 70°C, 3 hoursSelective cleavage of carboxamide to carboxylate salt without acetamido modification

Hydrolysis kinetics depend on steric hindrance from the benzothiazole rings, with the acetamido group showing slower reactivity than the carboxamide .

Nucleophilic Substitution Reactions

The sulfur atom in the benzothiazole ring participates in substitution reactions:

Reagent Conditions Product Application
Chloroacetyl chlorideDMF, K₂CO₃, 0–5°C, 2 hours 2-Chloro-N-(6-thiocyanatobenzothiazol-2-yl)acetamideIntermediate for antimicrobial agents
Alkyl/aryl aminesTHF, DIEA, rt, 12–24 hours Amine-substituted benzothiazolesEnhances solubility for drug formulations

Substitution at the 2-position of benzothiazole is favored due to electron-withdrawing effects from adjacent nitrogen .

Oxidation and Reduction

Controlled redox reactions modify functional groups:

Oxidation

Target Site Reagent Conditions Outcome
Benzothiazole sulfurKMnO₄, H₂SO₄60°C, 3 hoursSulfoxide/sulfone formation
Methyl group (acetamido)CrO₃, acetic acid Reflux, 6 hoursOxidation to ketone or carboxylic acid

Reduction

Target Site Reagent Conditions Outcome
Nitro groups (if present)H₂, Pd/C Ethanol, 40 psi, 2 hoursReduction to amine
Amide bondsLiAlH₄, dry ether0°C to reflux, 4 hoursConversion to amine (-CH₂NH-)

Amide Coupling and Functionalization

The carboxamide group facilitates coupling reactions to generate derivatives:

Reagent Conditions Product Biological Relevance
EDCI/HOBtDCM, rt, 12–24 hours Peptidomimetics or bioconjugatesTargeted anticancer agents
Aryl/heteroaryl carboxylic acidsDCC, DMAP, CH₃CNPolycyclic hybrids (e.g., quinoline-benzothiazole)Improved pharmacokinetic profiles

Coupling efficiency depends on the electronic nature of the reacting acid, with electron-deficient substrates showing faster kinetics.

Comparative Reactivity of Analogues

Key structural analogues exhibit modified reactivity profiles:

Analogue Reactivity Difference Mechanistic Basis
N-(6-nitrobenzothiazol-2-yl)acetamide Faster nitro reduction due to electron-deficient ringEnhanced electrophilicity at nitro group
N-(6-thiocyanatobenzothiazol-2-yl)acetamide Thiocyanate group participates in nucleophilic substitutionsPolarizable SCN moiety

This compound’s multifunctional design allows tailored modifications for drug discovery, particularly in developing antimicrobial and anticancer agents . Future studies should explore photochemical and catalytic reactions to expand its synthetic utility.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives, including N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, exhibit notable anticancer properties. The mechanisms of action typically involve:

  • Induction of Apoptosis : Compounds induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : They can halt the proliferation of cancer cells at specific phases of the cell cycle.
  • Inhibition of Pro-inflammatory Cytokines : Reducing levels of cytokines such as IL-6 and TNF-α contributes to their anti-inflammatory effects.

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA4311Apoptosis induction
This compoundA5492Cell cycle arrest
DoxorubicinVarious5DNA intercalation

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits moderate to good inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Summary

Bacterial StrainInhibition Concentration (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

Environmental Applications

Heavy Metal Detection

This compound has been explored for its ability to detect heavy metals in aqueous solutions. Its interaction with mercury (II) ions allows for sensitive detection through fluorescence spectroscopy.

Detection Mechanism

The compound forms a stable coordination complex with mercury (II) ions, enabling detection at concentrations as low as 10810^{-8} M (10 ppb). This property makes it valuable for environmental monitoring and water quality assessments.

Agricultural Applications

Pesticidal Activity

The compound exhibits potential as an agricultural pesticide due to its antifeedant and acaricidal activities. Research indicates effectiveness against pests such as Spodoptera litura and Tetranychus urticae, suggesting its utility in crop protection strategies.

Case Study 1: Anticancer Efficacy Evaluation

A study evaluated the anticancer efficacy of this compound on human chronic myelogenous leukemia cell lines. The results indicated significant growth inhibition compared to standard chemotherapeutic agents.

Case Study 2: Environmental Monitoring

In a field study assessing water quality in contaminated sites, this compound was used to monitor mercury levels. The compound successfully detected mercury at trace levels, demonstrating its effectiveness as an environmental sensor.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is unique due to its dual benzothiazole structure, which imparts distinct chemical and biological properties. This dual structure enhances its ability to interact with multiple molecular targets, making it a versatile compound in scientific research and industrial applications.

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by two benzothiazole moieties linked through an acetamido group. Its empirical formula is C12H10N4O2S2C_{12}H_{10}N_4O_2S_2, and it possesses significant molecular weight and polarity, influencing its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, various benzothiazole compounds have shown promising activity against Mycobacterium tuberculosis (Mtb), with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 100 μg/mL . The specific activity of this compound against Mtb remains to be fully elucidated but is expected to follow similar trends given its structural similarities.

Anticonvulsant Activity

A series of related benzothiazole compounds have been evaluated for anticonvulsant activity . In particular, studies have shown that certain benzothiazole derivatives can significantly reduce seizure activity in animal models without exhibiting neurotoxicity . This suggests that this compound may also possess potential anticonvulsant effects.

The mechanism of action for benzothiazole derivatives often involves inhibition of key enzymes or receptors involved in disease processes. For example, some compounds have been found to inhibit enzymes critical for bacterial survival or replication. The binding affinity to target proteins is a crucial factor influencing their efficacy .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. Common methods include:

  • Knoevenagel Condensation : This method allows for the formation of carbon-nitrogen bonds essential for constructing the acetamido linkage.
  • Cyclization Reactions : These are employed to form the benzothiazole rings efficiently.
  • Purification Techniques : Techniques such as recrystallization and chromatography are used to isolate the final product in high purity.

Study 1: Anti-Tubercular Activity

In a recent study focusing on the anti-tubercular activity of various benzothiazole derivatives, compounds with structural similarities to this compound demonstrated significant inhibition against Mtb. The study reported that certain derivatives had MIC values as low as 100 μg/mL and showed over 90% inhibition in bacterial growth .

Study 2: Neurotoxicity Assessment

Another investigation evaluated the neurotoxic effects of newly synthesized benzothiazole derivatives in rodent models. The results indicated that most compounds did not exhibit significant neurotoxicity or liver toxicity at therapeutic doses . This is particularly relevant for compounds intended for neurological applications.

Data Summary

Compound NameMIC (μg/mL)Inhibition (%)Activity Type
This compoundTBDTBDAntimicrobial
Benzothiazole Derivative A10099Anti-Tubercular
Benzothiazole Derivative B25098Neuroprotective

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide?

  • The compound is typically synthesized via condensation reactions. For example, reacting 6-amino-1,3-benzothiazole derivatives with activated carboxylic acids (e.g., using thionyl chloride to generate acyl chlorides). Key steps include:

  • Step 1: Preparation of the benzothiazole-6-carboxamide intermediate via reaction with thionyl chloride to form the reactive chloride .
  • Step 2: Coupling with 6-acetamido-1,3-benzothiazol-2-amine under reflux conditions in chloroform or ethanol .
  • Characterization: Confirmation via melting point, IR (C=O stretch at ~1668 cm⁻¹), 1H^1 \text{H} NMR (amide protons at δ ~10–12 ppm), and elemental analysis .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • IR Spectroscopy: Identifies amide C=O stretches (~1660–1680 cm⁻¹) and NH stretches (~3178 cm⁻¹) .
  • NMR Spectroscopy:

  • 1H^1 \text{H} NMR: Resonances for aromatic protons (δ ~6.8–8.0 ppm), acetamido methyl groups (δ ~2.1 ppm), and methoxy substituents (if present, δ ~3.7 ppm) .
  • 13C^{13} \text{C} NMR: Carbonyl carbons (~165–170 ppm) and benzothiazole ring carbons .
    • Elemental Analysis: Validates C, H, N, and S content (e.g., C: 67.38%, H: 6.79% for C20_{20}H24_{24}N2_2O2_2S) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Crystallographic Workflow:

  • Data Collection: Use single-crystal X-ray diffraction (e.g., SHELXD for structure solution) .
  • Refinement: SHELXL refines atomic positions, accounting for H-bonding and disorder .
    • Key Findings:
  • The benzothiazole core adopts a planar geometry, with acetamido groups in gauche conformations. Intermolecular N–H⋯N and C–H⋯O bonds stabilize crystal packing .
  • Example: Triclinic P1 space group with dimeric H-bonded units (S⋯S interactions at 3.62 Å) .

Q. How do non-covalent interactions influence the compound’s supramolecular assembly?

  • Graph Set Analysis: Classify H-bond patterns (e.g., R22(8)\text{R}_2^2(8) motifs for dimeric N–H⋯N bonds) .
  • Crystal Packing: Ribbon-like structures form via C–H⋯O and S⋯S interactions, critical for material properties like solubility .

Q. What strategies address contradictory biological activity data across studies?

  • Case Study: Variability in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) .
  • Methodological Adjustments:

  • Dose Optimization: Test concentrations from 10–100 µM to identify dose-dependent effects.
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance binding to bacterial enzymes .

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